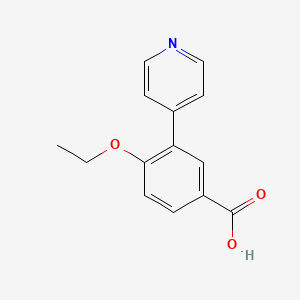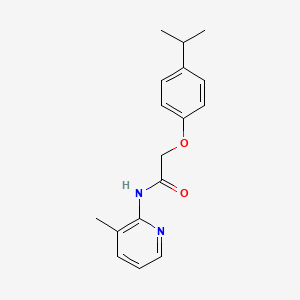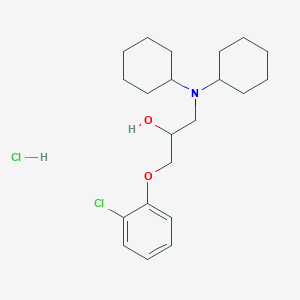
1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride
描述
1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride, also known as propranolol, is a beta-blocker medication that is commonly used to treat high blood pressure, angina, and other cardiovascular conditions. Propranolol is a synthetic compound that was first developed in the 1960s and has since become one of the most widely prescribed medications in the world.
作用机制
Propranolol works by blocking the beta-adrenergic receptors in the body, which are responsible for the effects of adrenaline and other stress hormones. By blocking these receptors, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride reduces the heart rate and blood pressure, which can help to alleviate the symptoms of cardiovascular conditions.
Biochemical and Physiological Effects:
In addition to its effects on the cardiovascular system, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride has been shown to have other biochemical and physiological effects. For example, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride has been found to reduce the secretion of insulin and glucagon, which are hormones that regulate blood sugar levels. Propranolol has also been shown to have anti-inflammatory effects and may be beneficial in the treatment of autoimmune disorders.
实验室实验的优点和局限性
Propranolol is commonly used in laboratory experiments to study the effects of beta-blockers on various physiological processes. One advantage of 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride is that it is a well-established medication with a known mechanism of action and relatively low toxicity. However, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride may not be suitable for all types of experiments, and researchers must take into account the potential side effects and limitations of the drug.
未来方向
There are many potential future directions for research on 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride and other beta-blockers. One area of interest is the use of 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride as an adjunct therapy for cancer, as some studies have suggested that beta-blockers may have anti-tumor effects. Other potential future directions include the development of new beta-blockers with improved selectivity and efficacy, as well as the investigation of the effects of beta-blockers on neurological and psychiatric conditions.
科学研究应用
Propranolol has been extensively studied for its therapeutic effects on cardiovascular conditions, but it has also been the subject of research in other areas. For example, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-2-propanol hydrochloride has been investigated for its potential use in the treatment of anxiety disorders, post-traumatic stress disorder, and even as an adjunct therapy for cancer.
属性
IUPAC Name |
1-(2-chlorophenoxy)-3-(dicyclohexylamino)propan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32ClNO2.ClH/c22-20-13-7-8-14-21(20)25-16-19(24)15-23(17-9-3-1-4-10-17)18-11-5-2-6-12-18;/h7-8,13-14,17-19,24H,1-6,9-12,15-16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQZGYWUXTIDXEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N(CC(COC2=CC=CC=C2Cl)O)C3CCCCC3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33Cl2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1052409-41-2 | |
| Record name | 2-Propanol, 1-(2-chlorophenoxy)-3-(dicyclohexylamino)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1052409-41-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N,N-diethyl-4-methoxy-3-{[(2-nitrophenyl)sulfonyl]amino}benzenesulfonamide](/img/structure/B3978178.png)

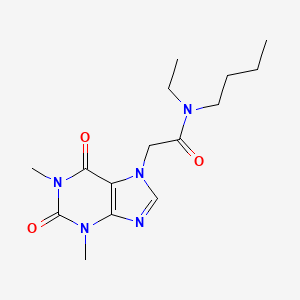
![4-methoxy-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]benzamide](/img/structure/B3978201.png)
![5-[3-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B3978208.png)
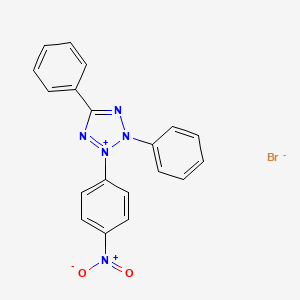

![3-hydroxy-3-[2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3978226.png)
![3-hydroxy-3-[2-(4-methoxy-3-nitrophenyl)-2-oxoethyl]-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3978238.png)
![1-(2-oxo-1-phenyl-2,5-dihydro-1H-pyrido[3,2-b]indol-3-yl)pyridinium chloride](/img/structure/B3978242.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-3-fluorobenzamide](/img/structure/B3978249.png)
![N-{2,5-dimethoxy-4-[(2-phenylbutanoyl)amino]phenyl}benzamide](/img/structure/B3978261.png)
